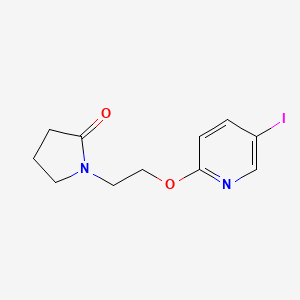

1-(2-((5-Iodopyridin-2-yl)oxy)ethyl)pyrrolidin-2-one

Beschreibung

Eigenschaften

IUPAC Name |

1-[2-(5-iodopyridin-2-yl)oxyethyl]pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13IN2O2/c12-9-3-4-10(13-8-9)16-7-6-14-5-1-2-11(14)15/h3-4,8H,1-2,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLAXZXFHDPWVHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CCOC2=NC=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((5-Iodopyridin-2-yl)oxy)ethyl)pyrrolidin-2-one typically involves the reaction of 5-iodopyridin-2-ol with 2-bromoethylpyrrolidin-2-one under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 5-iodopyridin-2-ol is replaced by the 2-bromoethyl group, forming the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-((5-Iodopyridin-2-yl)oxy)ethyl)pyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove or alter functional groups.

Substitution: The iodopyridinyl group can participate in substitution reactions, where the iodine atom is replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used to replace the iodine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a pyrrolidinone derivative with additional oxygen-containing functional groups, while substitution could result in a variety of iodopyridinyl-substituted compounds.

Wissenschaftliche Forschungsanwendungen

1-(2-((5-Iodopyridin-2-yl)oxy)ethyl)pyrrolidin-2-one has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may serve as a probe or ligand in biochemical studies.

Industry: It can be used in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-(2-((5-Iodopyridin-2-yl)oxy)ethyl)pyrrolidin-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.

Vergleich Mit ähnlichen Verbindungen

Halogen-Substituted Pyridine Analogues

1-(2-((4-Bromopyridin-2-yl)oxy)ethyl)pyrrolidin-2-one

- Structure : Replaces iodine with bromine at the pyridine 4-position.

- Molecular Formula : C₁₁H₁₃BrN₂O₂ (MW: 285.15 g/mol) .

- Key Differences :

- Halogen Effects : Bromine (lower atomic weight, weaker electronegativity) may reduce halogen bonding strength compared to iodine.

- Positional Isomerism : The bromine substitution at the 4-position (vs. 5-position in the target compound) alters steric and electronic interactions.

General Trends :

Triazine-Linked Pyrrolidinone Derivatives

Examples from FFAR1/FFAR4 modulator studies (–4):

- Compound 70: 1-(3-((4-Amino-6-((2-fluorophenethyl)amino)-1,3,5-triazin-2-yl)methoxy)-5-methylphenyl)pyrrolidin-2-one .

- Compound 94: Includes a difluorophenyl and dimethylaminoethyl group .

- Structural Contrasts :

- Core Linkage : Triazine-methoxy vs. pyridyloxyethyl in the target compound.

- Substituents : Fluorine or difluorophenyl groups introduce distinct electronic and steric profiles.

- Pharmacological Relevance : These compounds exhibit dual FFAR1/FFAR4 modulation, suggesting that the target compound’s iodine-substituted pyridine could be optimized for similar receptor interactions .

Natural Product-Derived Pyrrolidinones

- 1-[2-(Furan-2-yl)-2-oxoethyl]pyrrolidin-2-one (from mulberry and Rehmannia studies):

- Comparison: The absence of a pyridine ring and iodine limits direct structural overlap but highlights the versatility of the pyrrolidinone core in diverse bioactive contexts.

Complex Heterocyclic Derivatives

- 4-{1-[2-(2-Allylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one : Structure: Integrates a benzimidazole moiety, increasing molecular complexity. Functional Implications: The benzimidazole group may confer improved metabolic stability or binding to aromatic-rich enzyme pockets.

Tabulated Comparison of Key Compounds

Biologische Aktivität

1-(2-((5-Iodopyridin-2-yl)oxy)ethyl)pyrrolidin-2-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This compound features a pyrrolidinone structure, which is known for various biological activities, including anticancer and antimicrobial properties. The presence of the 5-iodopyridine moiety enhances its pharmacological profile, making it a candidate for further research.

Chemical Structure

The chemical structure of 1-(2-((5-Iodopyridin-2-yl)oxy)ethyl)pyrrolidin-2-one can be represented as follows:

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Anticancer Activity : Compounds containing the pyrrolidinone scaffold have shown efficacy against various cancer cell lines.

- Antimicrobial Properties : The compound has potential against multidrug-resistant bacterial strains.

Anticancer Activity

In vitro studies have demonstrated that derivatives of pyrrolidinones, including those similar to 1-(2-((5-Iodopyridin-2-yl)oxy)ethyl)pyrrolidin-2-one, exhibit selective cytotoxicity towards cancer cells. For instance, a study assessed the activity of several pyrrolidinone derivatives against A549 lung adenocarcinoma cells. The results indicated that certain structural modifications enhanced anticancer potency while minimizing toxicity to normal cells .

Table 1: Anticancer Activity of Pyrrolidinone Derivatives

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Compound A | A549 | 10 | 5 |

| Compound B | HCT116 | 15 | 3 |

| 1-(2-((5-Iodopyridin-2-yl)oxy)ethyl)pyrrolidin-2-one | A549 | TBD | TBD |

Note: TBD indicates that further studies are needed to determine these values.

Antimicrobial Activity

The antimicrobial activity of similar compounds has been explored against various pathogens, including multidrug-resistant Staphylococcus aureus. The presence of the iodopyridine moiety is believed to enhance binding affinity to bacterial targets, leading to increased efficacy.

Table 2: Antimicrobial Efficacy Against Multidrug-resistant Strains

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound C | Staphylococcus aureus | 8 µg/mL |

| Compound D | Escherichia coli | 16 µg/mL |

| 1-(2-((5-Iodopyridin-2-yl)oxy)ethyl)pyrrolidin-2-one | TBD |

The precise mechanism of action for 1-(2-((5-Iodopyridin-2-yl)oxy)ethyl)pyrrolidin-2-one remains under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in cell proliferation and survival pathways. The iodopyridine component may facilitate these interactions by enhancing the compound's binding affinity due to its electron-withdrawing properties .

Case Studies

Recent studies have highlighted the effectiveness of pyrrolidinone derivatives in preclinical models. For instance, a study evaluated the anticancer effects of these compounds in vivo using xenograft models, demonstrating significant tumor reduction compared to controls .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-((5-Iodopyridin-2-yl)oxy)ethyl)pyrrolidin-2-one, and what key intermediates are involved?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 5-iodopyridin-2-ol and a pyrrolidin-2-one derivative containing a leaving group (e.g., bromide or tosylate) on the ethyl linker. Key intermediates include 5-iodopyridin-2-ol (prepared via iodination of pyridin-2-ol derivatives) and 1-(2-hydroxyethyl)pyrrolidin-2-one (derived from pyrrolidin-2-one alkylation). Reaction optimization often involves adjusting solvent polarity (e.g., DMF or acetonitrile) and base selection (e.g., K₂CO₃ or NaH) to enhance yield .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Focus on the pyrrolidin-2-one carbonyl signal (~175-180 ppm in ¹³C NMR) and the pyridinyl aromatic protons (δ 7.5-8.5 ppm in ¹H NMR).

- IR Spectroscopy : Confirm the presence of C=O (1670-1750 cm⁻¹) and ether C-O (1050-1150 cm⁻¹) stretches.

- Mass Spectrometry (HRMS) : Verify the molecular ion peak (M+H⁺) and isotopic pattern due to iodine (distinctive ¹²⁷I signature).

Cross-referencing with analogs in and ensures accurate assignments .

Q. What are the known biological or pharmacological activities of structurally related pyrrolidin-2-one derivatives?

- Methodological Answer : Pyrrolidin-2-one derivatives exhibit diverse bioactivities, including anticonvulsant (e.g., piracetam analogs in ) and lipid peroxidation inhibition (e.g., organoselenium compounds in ). For this compound, prioritize in vitro assays for neuroprotective or enzyme inhibition activity (e.g., acetylcholinesterase or kinase assays) using protocols from . Toxicity screening should follow OECD guidelines with hepatocyte viability models .

Advanced Research Questions

Q. How can computational modeling guide the optimization of reaction conditions for synthesizing this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations can predict transition-state energies for the nucleophilic substitution step, identifying optimal leaving groups (e.g., bromide vs. tosylate) and solvent effects. Molecular docking studies (using software like AutoDock Vina) may predict binding affinities to biological targets, aiding structural modifications. ’s gold-catalyzed reaction framework provides a template for modeling reaction pathways .

Q. What strategies resolve contradictions in crystallographic data for iodine-containing heterocycles like this compound?

- Methodological Answer : Iodine’s high electron density can cause absorption errors in X-ray diffraction. Mitigate this by:

- Using SHELXL ( ) with TWINABS for data scaling and absorption correction.

- Validating hydrogen bonding networks via Hirshfeld surface analysis.

- Cross-validating with powder XRD to detect polymorphism, as seen in ’s structural studies of related compounds .

Q. How can stereochemical outcomes in pyrrolidin-2-one derivatives be controlled during synthesis?

- Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones or Jacobsen epoxidation catalysts) can enforce stereoselectivity. For the ethyl linker, use enantiopure 1-(2-hydroxyethyl)pyrrolidin-2-one precursors (e.g., (S)-configured derivatives in ). Monitor enantiomeric excess via chiral HPLC or NMR with chiral shift reagents .

Q. What advanced impurity profiling methods are applicable to this compound during pharmaceutical development?

- Methodological Answer : Use orthogonal techniques:

- HPLC-MS/MS : Detect trace impurities (e.g., deiodinated byproducts) with a C18 column and gradient elution (0.1% formic acid in water/acetonitrile).

- ICP-MS : Quantify residual iodine levels.

Reference impurity standards from (e.g., pyridin-2-ol derivatives) for spiking experiments .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental LogP values for this compound?

- Methodological Answer : Experimental LogP (via shake-flask method) may differ from computational predictions (e.g., ChemAxon or ACD/Labs) due to iodine’s polarizability. Calibrate models using experimental data from structurally similar iodinated pyridines ( ). Validate with chromatographic retention times (RP-HPLC) using a calibrated calibration curve .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.